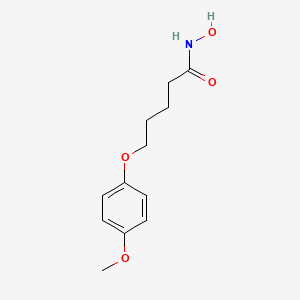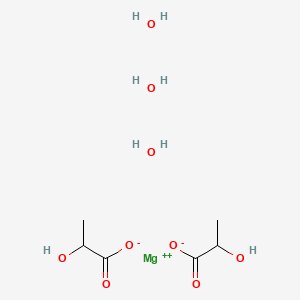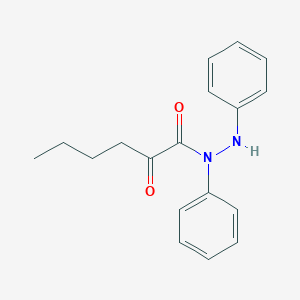
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is a metabolite derived from the phthalate ester family, specifically from di(2-ethylhexyl) phthalate. This compound is formed through the conjugation of mono(2-ethyl-5-hydroxyhexyl) phthalate with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. It is primarily studied in the context of its role as a biomarker for exposure to phthalates, which are widely used as plasticizers in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide typically involves multiple steps:
Hydrolysis: Di(2-ethylhexyl) phthalate is hydrolyzed to produce mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Mono(2-ethyl-5-hydroxyhexyl) phthalate is then conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferase.
Industrial Production Methods
Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable product. the synthesis can be scaled up using bioreactors that facilitate enzymatic reactions under controlled conditions.
化学反应分析
Types of Reactions
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide can undergo several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Hydrolysis: The ester bond can be hydrolyzed, resulting in the release of glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Further conjugation reactions can occur, enhancing its solubility and excretion.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Enzymes: UDP-glucuronosyltransferase for conjugation reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Hydrolysis Products: Glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
科学研究应用
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is extensively studied in various fields:
Chemistry: Used as a biomarker to study the metabolism and environmental impact of phthalates.
Biology: Investigated for its role in endocrine disruption and its effects on reproductive health.
Medicine: Utilized in toxicological studies to assess human exposure to phthalates and their potential health risks.
Industry: Monitored in environmental samples to evaluate the presence and impact of phthalate contamination.
作用机制
The compound exerts its effects primarily through its role as a metabolite of di(2-ethylhexyl) phthalate. It is involved in the detoxification process, where it is conjugated with glucuronic acid to enhance its solubility and facilitate excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferase, which catalyze the conjugation reaction. The pathways involved are primarily related to the metabolism and excretion of xenobiotic compounds.
相似化合物的比较
Similar Compounds
Mono(2-ethyl-5-hydroxyhexyl) Phthalate: The parent compound, which is also a metabolite of di(2-ethylhexyl) phthalate.
Mono(2-ethyl-5-oxohexyl) Phthalate: Another metabolite with a similar structure but different functional groups.
Mono(2-ethyl-5-carboxypentyl) Phthalate: A related compound with a carboxylic acid group.
Uniqueness
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is unique due to its conjugation with glucuronic acid, which significantly enhances its solubility and excretion. This property makes it a valuable biomarker for studying phthalate exposure and metabolism.
属性
CAS 编号 |
1217463-85-8 |
|---|---|
分子式 |
C₂₂H₃₀O₁₁ |
分子量 |
470.47 |
同义词 |
1-[2-(2-Ethyl-5-hydroxyhexyl), 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)



